

# Using "Antibacterial agent 103" in combination with other antibiotics

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Antibacterial agent 103*

Cat. No.: *B15140948*

[Get Quote](#)

## Application Note: ANT-103

Topic: Synergistic Antibacterial Activity of "**Antibacterial Agent 103**" in Combination with Beta-Lactam Antibiotics Against Resistant Pathogens.

Audience: Researchers, scientists, and drug development professionals.

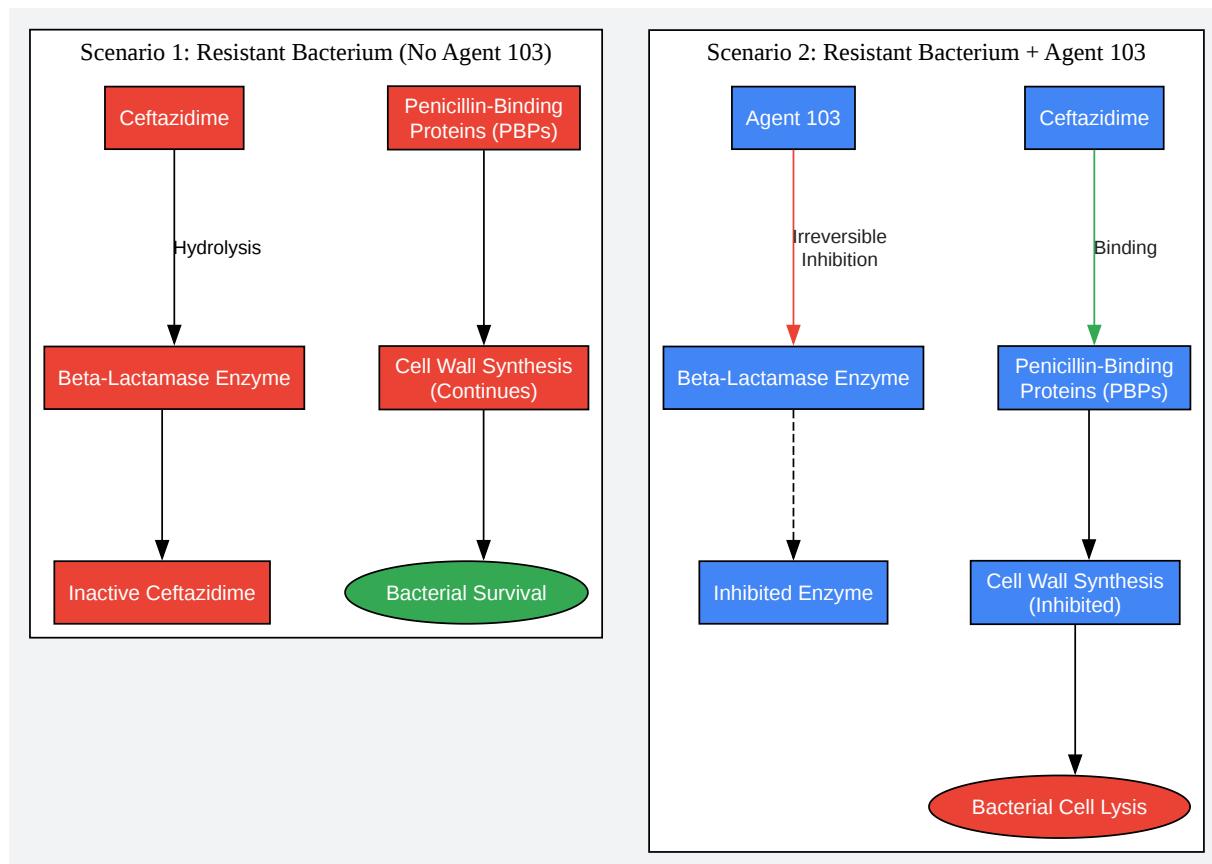
### Introduction

The rise of antibiotic resistance is a critical global health challenge. One of the primary mechanisms of resistance, particularly in Gram-negative bacteria, is the production of beta-lactamase enzymes, which inactivate beta-lactam antibiotics. "**Antibacterial Agent 103**" (hereinafter referred to as 'Agent 103') is a novel, potent inhibitor of a broad spectrum of beta-lactamase enzymes, including extended-spectrum beta-lactamases (ESBLs) and carbapenemases. By itself, Agent 103 possesses minimal antibacterial activity. However, when used in combination with a beta-lactam antibiotic, it can restore the antibiotic's efficacy against otherwise resistant bacterial strains. This application note provides detailed protocols for evaluating the synergistic potential of Agent 103 with a representative beta-lactam antibiotic, Ceftazidime, against a resistant strain of *Klebsiella pneumoniae*.

### Mechanism of Action

Agent 103 functions by binding irreversibly to the active site of bacterial beta-lactamase enzymes. This inactivation prevents the enzymatic degradation of the partner beta-lactam

antibiotic (e.g., Ceftazidime), allowing it to reach its target, the Penicillin-Binding Proteins (PBPs), and inhibit bacterial cell wall synthesis, ultimately leading to cell lysis and death.



[Click to download full resolution via product page](#)

Caption: Mechanism of Action: Agent 103 protects Ceftazidime from beta-lactamase degradation.

# Quantitative Synergy Analysis: Checkerboard Assay

The synergistic effect of Agent 103 and Ceftazidime was quantified using a checkerboard microdilution assay against a Ceftazidime-resistant, ESBL-producing *Klebsiella pneumoniae* strain (ATCC® 700603™). The Fractional Inhibitory Concentration Index (FICI) was calculated to determine the nature of the interaction.

FICI Calculation:  $FICI = FIC \text{ of Agent A} + FIC \text{ of Agent B}$

- FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)
- FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)

Interpretation:

- Synergy:  $FICI \leq 0.5$
- Additive:  $0.5 < FICI \leq 1.0$
- Indifference:  $1.0 < FICI \leq 4.0$
- Antagonism:  $FICI > 4.0$

Table 1: Summary of MIC and FICI values for Agent 103 and Ceftazidime

Compound	MIC Alone ( $\mu\text{g/mL}$ )	MIC in Combinatio n ( $\mu\text{g/mL}$ )	FIC Index	FICI (Combined)	Interpretati on
Ceftazidime	128	4	0.031	$\{0.281\}$	{Synergy}
Agent 103	32	8	0.250		

The data presented are representative and should be confirmed experimentally.

## Experimental Protocols

## Protocol: Checkerboard Microdilution Assay

This protocol details the method to assess the in vitro synergy between Agent 103 and a partner antibiotic.

### Materials:

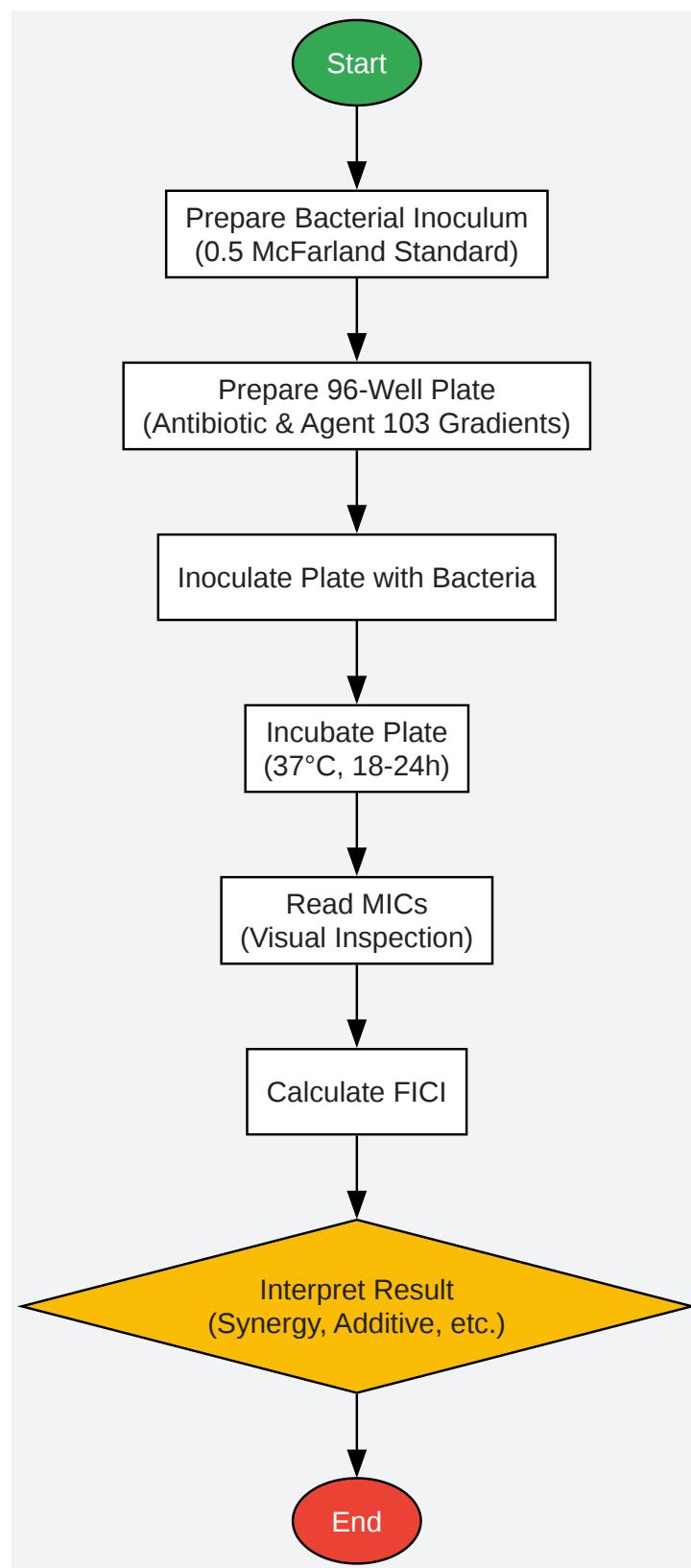
- 96-well microtiter plates (U-bottom)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Resistant bacterial strain (e.g., *K. pneumoniae* ATCC® 700603™)
- Agent 103 stock solution
- Ceftazidime stock solution
- 0.5 McFarland turbidity standard
- Multichannel pipette

### Procedure:

- Bacterial Inoculum Preparation:
  - Prepare a bacterial suspension from an overnight culture in CAMHB, adjusting the turbidity to match a 0.5 McFarland standard (approx.  $1.5 \times 10^8$  CFU/mL).
  - Dilute this suspension 1:100 in CAMHB to achieve a concentration of approx.  $1.5 \times 10^6$  CFU/mL. The final concentration in the wells will be  $5 \times 10^5$  CFU/mL.
- Plate Preparation:
  - Dispense 100  $\mu$ L of CAMHB into all wells of the 96-well plate.
  - Create a concentration gradient of Ceftazidime along the x-axis (e.g., columns 1-10) by serial dilution.

- Create a concentration gradient of Agent 103 along the y-axis (e.g., rows A-G) by serial dilution. This results in a matrix of different concentration combinations.
- Column 11 should contain the Ceftazidime dilutions only (MIC of antibiotic alone).
- Row H should contain the Agent 103 dilutions only (MIC of agent alone).
- Column 12 should contain only broth and inoculum (growth control).

- Inoculation:
  - Add 50  $\mu$ L of the prepared bacterial inoculum ( $1.5 \times 10^6$  CFU/mL) to each well, except for a sterility control well (broth only).
- Incubation:
  - Incubate the plate at 37°C for 18-24 hours.
- Data Analysis:
  - After incubation, determine the Minimum Inhibitory Concentration (MIC) for each compound alone and for each combination by identifying the lowest concentration that completely inhibits visible bacterial growth.
  - Calculate the FICI as described in Section 2.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the checkerboard microdilution synergy assay.

## Protocol: Time-Kill Kinetic Assay

This assay evaluates the bactericidal or bacteriostatic effects of the combination over time.

### Materials:

- Culture tubes with CAMHB
- Bacterial inoculum prepared as in 3.1
- Agent 103 and Ceftazidime
- Sterile saline for dilutions
- Agar plates for colony counting

### Procedure:

- Prepare tubes with CAMHB containing:
  - No drug (Growth Control)
  - Ceftazidime at 1x MIC
  - Agent 103 at a fixed concentration (e.g., 8 µg/mL)
  - Ceftazidime (at synergistic concentration, e.g., 4 µg/mL) + Agent 103 (8 µg/mL)
- Inoculate all tubes with the bacterial suspension to a final density of  $\sim 5 \times 10^5$  CFU/mL.
- Incubate at 37°C with shaking.
- At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
- Perform serial dilutions in sterile saline and plate onto agar plates.
- Incubate the plates overnight and count the colonies (CFU/mL).

- Plot  $\log_{10}$  CFU/mL versus time. Synergy is typically defined as a  $\geq 2$ - $\log_{10}$  decrease in CFU/mL by the combination compared to the most active single agent.

## Protocol: Murine Sepsis Model

This in vivo protocol is designed to test the efficacy of the combination therapy in a systemic infection model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

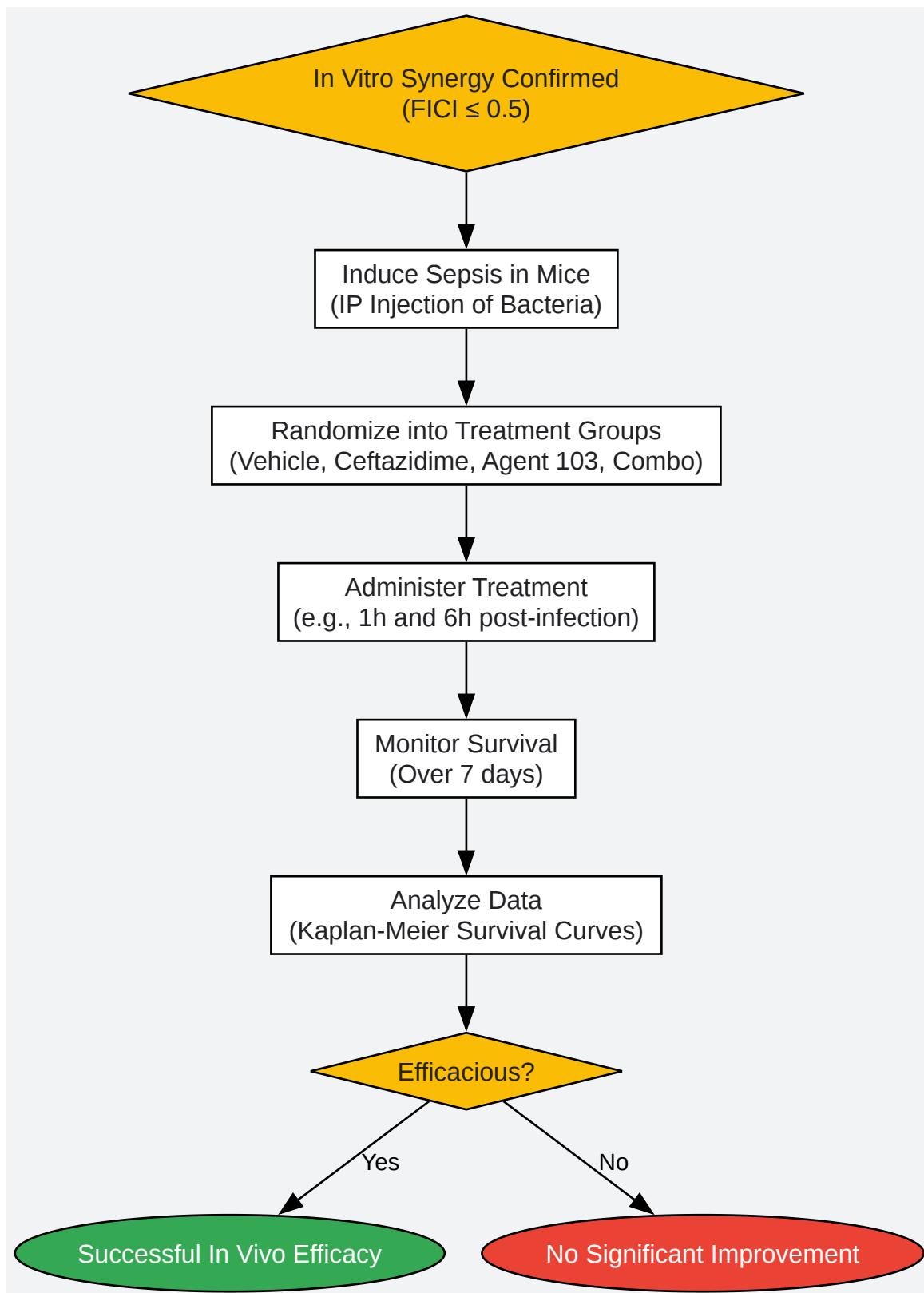
### Materials:

- 6-8 week old female BALB/c mice
- Resistant *K. pneumoniae* strain
- Agent 103 and Ceftazidime formulated for injection (e.g., in saline)
- Mucin (to enhance infection)
- Syringes and needles

### Procedure:

- Infection:
  - Prepare an infectious dose of *K. pneumoniae* (e.g.,  $1 \times 10^7$  CFU) suspended in 5% mucin.
  - Inject 0.5 mL of the bacterial suspension intraperitoneally (IP) into each mouse.
- Treatment Groups (n=10 per group):
  - Group 1: Vehicle control (saline)
  - Group 2: Ceftazidime alone (e.g., 50 mg/kg)
  - Group 3: Agent 103 alone (e.g., 25 mg/kg)
  - Group 4: Ceftazidime (50 mg/kg) + Agent 103 (25 mg/kg)

- Dosing:
  - Administer treatment via subcutaneous (SC) or intravenous (IV) injection at 1 and 6 hours post-infection.
- Monitoring and Endpoint:
  - Monitor mice for signs of distress and survival for a period of 7 days.
  - The primary endpoint is the percentage of surviving animals in each group.
- Data Analysis:
  - Compare survival curves between groups using a Kaplan-Meier survival analysis followed by a log-rank test. A statistically significant increase in survival in the combination group compared to single-agent and vehicle groups indicates *in vivo* efficacy.

[Click to download full resolution via product page](#)

Caption: Logical workflow for evaluating the in vivo efficacy of combination therapy.

## Conclusion

The combination of "**Antibacterial Agent 103**" with beta-lactam antibiotics like Ceftazidime presents a promising strategy to combat infections caused by resistant, beta-lactamase-producing bacteria. The protocols outlined in this note provide a robust framework for researchers to confirm the synergistic activity *in vitro* and validate the therapeutic potential *in vivo*. The strong synergistic interaction observed ( $FICI = 0.281$ ) suggests that this combination can successfully restore antibiotic susceptibility and warrants further investigation in preclinical and clinical development.

- To cite this document: BenchChem. [Using "Antibacterial agent 103" in combination with other antibiotics]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15140948#using-antibacterial-agent-103-in-combination-with-other-antibiotics\]](https://www.benchchem.com/product/b15140948#using-antibacterial-agent-103-in-combination-with-other-antibiotics)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)